4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is a Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol involves its ability to form complexes with metal ions. The Schiff base ligand coordinates with metal ions through its imine nitrogen and phenolic oxygen atoms, forming stable complexes. These metal complexes can exhibit enhanced biological activities, such as increased antimicrobial properties . The interaction of the metal ion with the ligand can also induce changes in the electronic structure, leading to various photophysical properties .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol can be compared with other Schiff bases and phenolic compounds. Similar compounds include:
4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol: Differing by the position of the methoxy group on the benzyl ring.
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: Differing by the presence of methyl groups on the phenyl ring.
These similar compounds share common structural features but may exhibit different chemical and biological properties due to variations in their substituents.
Properties
IUPAC Name |
4-chloro-2-[(2-methoxyphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLYKJDYLDMGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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